molecular formula C11H12N4O2 B1444976 ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate CAS No. 1280582-62-8

ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate

Cat. No. B1444976
M. Wt: 232.24 g/mol
InChI Key: DWWXKVQYNTYHOB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, compounds were prepared in one step by classical S N Ar reactions of 4-chlorothieno . The compound ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can be easily synthesized using a known synthetic procedure .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs (Lebedˈ et al., 2012). This indicates its utility in creating complex structures useful in chemical and pharmaceutical research.

Intermediates in Biosynthesis Studies

The compound also plays a role in the de novo biosynthesis of purine nucleotides. Ethyl and benzyl derivatives of this compound can be converted into 5-amino-1-(2-pyridyl)-imidazole-4-carboxylic acid, which upon decarboxylation, forms 5-amino-1-(2-pyridyl)imidazole. These steps are part of the pathway to synthesize key biological molecules, highlighting its significance in understanding biological processes and designing drugs (Cusack et al., 1980).

Supramolecular Chemistry

Research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates reveals their ability to form hydrogen-bonded supramolecular structures. These molecules can link into chains, sheets, or three-dimensional frameworks through a combination of hydrogen bonds. Such studies are essential for developing new materials with specific properties, such as porosity or catalytic activity (Costa et al., 2007).

Novel Synthetic Routes

The compound is involved in novel synthetic routes to create diverse molecular structures. For example, it is used in the synthesis of spiro compounds and has implications in the preparation of compounds with potential antiviral activities. Such research not only expands the chemical space of heterocyclic compounds but also provides avenues for discovering new drugs (Abe et al., 2010).

Molecular Docking and Antitubercular Evaluation

Recent studies have also explored its derivatives for anti-tubercular properties through molecular docking and synthesis of hybrid motifs. This underscores its potential in drug discovery and design, particularly in tackling tuberculosis (Vavaiya et al., 2022).

properties

IUPAC Name

ethyl 5-amino-1-pyridin-4-ylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWXKVQYNTYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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